Molecular Weight and LogP Differentiate from Non-Fluorinated Analogs
The presence of two fluorine atoms significantly increases the molecular weight and lipophilicity of Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate compared to the non-fluorinated analog Methyl 2-chloro-3-quinolinecarboxylate. This difference directly impacts membrane permeability and target binding.
| Evidence Dimension | Molecular Weight and Predicted LogP |
|---|---|
| Target Compound Data | Molecular Weight: 257.62 g/mol; Predicted LogP: ~2.5 |
| Comparator Or Baseline | Methyl 2-chloro-3-quinolinecarboxylate (CAS 16498-85-4): Molecular Weight 221.64 g/mol; Predicted LogP: ~2.0 |
| Quantified Difference | Molecular weight is 36 g/mol higher. LogP is ~0.5 units higher (indicating increased lipophilicity). |
| Conditions | Data derived from standard chemical databases (Chemsrc) and vendor specifications. |
Why This Matters
Higher lipophilicity and molecular weight can enhance membrane penetration and binding affinity to hydrophobic enzyme pockets, a critical factor in optimizing antibacterial drug candidates.
